molecular formula C17H17ClN2O3S B4514078 1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-3-carboxylic acid

1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-3-carboxylic acid

Cat. No.: B4514078
M. Wt: 364.8 g/mol
InChI Key: JROYZBAHNVNWAY-UHFFFAOYSA-N
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Description

1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-3-carboxylic acid is a synthetic compound featuring a piperidine ring substituted with a carboxylic acid group at position 3 and a carbonyl-linked thiazole moiety. The thiazole ring is further substituted with a 2-chlorophenyl group (ortho-chloro substitution) and a methyl group at positions 2 and 4, respectively.

Properties

IUPAC Name

1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-10-14(16(21)20-8-4-5-11(9-20)17(22)23)24-15(19-10)12-6-2-3-7-13(12)18/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROYZBAHNVNWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl group via a substitution reaction. The piperidine ring is then incorporated through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The 2-chlorophenyl group in the target compound may enhance hydrophobic interactions in biological targets compared to fluorophenyl analogs. Fluorine’s electronegativity improves metabolic stability but reduces steric bulk .
  • Piperidine Position : The carboxylic acid at position 3 (vs. 4 in analogs) may alter hydrogen-bonding patterns and solubility. Piperidine-3-carboxylic acid derivatives often exhibit distinct conformational preferences .

Piperidine-Modified Analogs

Compound Name Key Structural Features Biological Relevance
1-(4-Chlorobenzyl)piperidine-4-carboxylic acid Chlorobenzyl substituent Enhanced receptor affinity
N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-5-sulfamoylthiophene-3-carboxamide Sulfamoylthiophene and imidazole Antimicrobial activity

Key Observations :

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-3-carboxylic acid
    Reactant of Route 2
    1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-3-carboxylic acid

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.